molecular formula C12H7BrIN3 B15217753 6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine CAS No. 850348-96-8

6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine

Cat. No.: B15217753
CAS No.: 850348-96-8
M. Wt: 400.01 g/mol
InChI Key: PIZWYLOKVBMLBQ-UHFFFAOYSA-N
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Description

6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on an imidazo[4,5-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the imidazo[4,5-b]pyridine core, followed by bromination and iodination steps. The reaction conditions often include the use of strong bases and polar solvents under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridine core .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating downstream signaling pathways involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of selective inhibitors and other bioactive molecules .

Properties

CAS No.

850348-96-8

Molecular Formula

C12H7BrIN3

Molecular Weight

400.01 g/mol

IUPAC Name

6-bromo-2-(3-iodophenyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C12H7BrIN3/c13-8-5-10-12(15-6-8)17-11(16-10)7-2-1-3-9(14)4-7/h1-6H,(H,15,16,17)

InChI Key

PIZWYLOKVBMLBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(N2)C=C(C=N3)Br

Origin of Product

United States

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